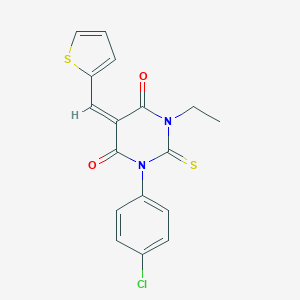![molecular formula C22H22O5 B297359 3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENMD-1198 and has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
ENMD-1198 has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. ENMD-1198 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, ENMD-1198 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of ENMD-1198 is not fully understood. However, it has been shown to inhibit the activity of the transcription factor hypoxia-inducible factor 1 alpha (HIF-1α), which is involved in the regulation of cellular responses to hypoxia. HIF-1α is also overexpressed in many types of cancer, and its inhibition by ENMD-1198 may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
ENMD-1198 has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In addition, ENMD-1198 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In inflammatory diseases, ENMD-1198 has been shown to reduce inflammation and improve symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ENMD-1198 for lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting, which makes it readily available for research purposes. In addition, it has been extensively studied for its potential applications in various fields, which makes it a well-established compound for research. However, one of the limitations of ENMD-1198 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on ENMD-1198. One area of research is the development of more potent derivatives of ENMD-1198 with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ENMD-1198 and its effects on cellular pathways.
Méthodes De Synthèse
The synthesis of ENMD-1198 involves the condensation reaction between 2-ethoxy-1-naphthaldehyde and 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis of ENMD-1198 is relatively simple and can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C22H22O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[(2-ethoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C22H22O5/c1-2-25-19-11-10-15-8-4-5-9-16(15)17(19)14-18-20(23)26-22(27-21(18)24)12-6-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 |
Clé InChI |
QCXRHLVXHLPMOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC4(CCCCC4)OC3=O |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC4(CCCCC4)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)
![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
![2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297297.png)